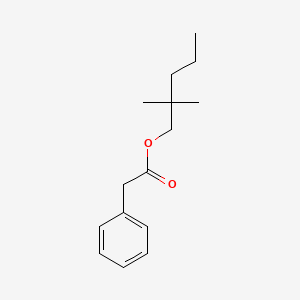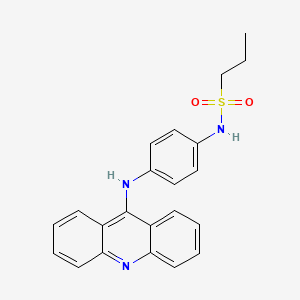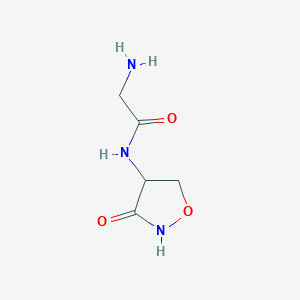
2,2-Dimethylpentyl 2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpentyl 2-phenylacetate is an organic compound with the molecular formula C15H22O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structural features, which include a dimethylpentyl group and a phenylacetate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2,2-dimethylpentanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpentyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenylacetic acid and 2,2-dimethylpentanol.
Reduction: 2,2-Dimethylpentanol.
Substitution: Various amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethylpentyl 2-phenylacetate is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to investigate enzyme activity and substrate specificity.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpentyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenylacetic acid and 2,2-dimethylpentanol, which may interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl phenylacetate: Similar ester with an ethyl group instead of a dimethylpentyl group.
Methyl phenylacetate: Similar ester with a methyl group.
Phenylacetic acid: The parent acid of the ester.
Uniqueness
2,2-Dimethylpentyl 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the dimethylpentyl group provides steric hindrance, affecting the reactivity and stability of the ester. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and biological interactions.
Propriétés
Numéro CAS |
5458-35-5 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2,2-dimethylpentyl 2-phenylacetate |
InChI |
InChI=1S/C15H22O2/c1-4-10-15(2,3)12-17-14(16)11-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3 |
Clé InChI |
RHZRKWRJMMAMTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)COC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)


![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)







